6beta-Hydroxy-dehydrochloromethyltestosterone

Description

Historical Trajectory of Related Steroid Metabolism Research

The study of steroid metabolism has a rich history that laid the groundwork for identifying compounds like 6beta-Hydroxy-dehydrochloromethyltestosterone. Initial investigations into steroids began in the 19th century, focusing on substances isolated from animal fats and bile. britannica.com However, it was not until the mid-20th century that significant advances in steroid chemistry allowed for the isolation, characterization, and synthesis of numerous steroid compounds. nih.gov A major catalyst for steroid research was the discovery in 1949 that the adrenal hormone cortisone (B1669442) could dramatically alleviate symptoms of rheumatoid arthritis, which spurred immense interest in the therapeutic potential and biological pathways of steroids. britannica.com

This era saw the development of new analytical techniques and the use of radioisotopes, which were pivotal in mapping the complex metabolic pathways of steroid synthesis and degradation in mammals. britannica.comnih.gov Researchers elucidated the sequences of chemical transformations that steroids undergo in the body, primarily in the liver, to become more water-soluble for excretion. britannica.com Concurrently, studies revealed the crucial role of microorganisms and specific enzymes in modifying steroid structures. bioscientifica.com

By the latter half of the 20th century, with the rise of synthetic anabolic steroids, research focus expanded to their metabolism. Human excretion studies became critical for understanding how these synthetic compounds were processed. It was during this period that researchers identified 6beta-hydroxylation as a major metabolic pathway for DHCMT and other synthetic steroids, leading to the characterization of this compound. nih.gov The advent of highly sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), was instrumental in detecting and identifying these metabolites in urine samples. dshs-koeln.de In the 21st century, the field has continued to evolve, with a focus on identifying novel long-term metabolites to extend the window of detection for anti-doping purposes, building upon the foundational knowledge of primary metabolites like this compound. dshs-koeln.denih.govwikipedia.org

Molecular Significance of 6beta-Hydroxylation in Steroid Biochemistry

6beta-hydroxylation is a key enzymatic reaction in the biotransformation of both endogenous and exogenous steroids. This process involves the introduction of a hydroxyl (-OH) group at the 6beta position of the steroid's core structure. nih.gov This modification is a primary example of a Phase I metabolic reaction, which serves to increase the hydrophilicity of the steroid molecule, a crucial step for its subsequent conjugation (Phase II metabolism) and eventual elimination from the body. researchgate.net

The principal enzymes responsible for steroid 6beta-hydroxylation are members of the Cytochrome P450 (CYP) superfamily, with CYP3A4 being the most significant isoform. wikipedia.orgmedsafe.govt.nzresearchgate.net CYP3A4 is highly abundant in the human liver and intestine and is responsible for the metabolism of approximately half of all prescribed drugs, as well as numerous endogenous compounds, including steroid hormones. wikipedia.orgmedsafe.govt.nz It functions as a monooxygenase, catalyzing oxidative reactions on a wide array of substrates. mdpi.com The enzyme's large, flexible active site allows it to accommodate structurally diverse molecules, although it exhibits poor substrate specificity, which makes predicting metabolic sites challenging. mdpi.com

For many steroids, the 6beta-position is a favored site for hydroxylation by CYP3A4. researchgate.netresearchgate.net The electronic effects of the steroid's structural features, such as the 3-keto-4-ene moiety, are thought to contribute to the selectivity of the hydroxylation at the 6beta-position within the CYP3A4 active site. researchgate.net While 6beta-hydroxylation is a major metabolic route for DHCMT, metandienone, and fluoxymesterone, it is considered a negligible pathway for other steroids like testosterone (B1683101) and boldenone, highlighting the substrate-dependent nature of this enzymatic process. nih.gov The resulting 6beta-hydroxylated metabolite is more polar than the parent compound and can be more readily conjugated with glucuronic acid before being excreted in the urine. dshs-koeln.denih.gov

| Metabolite | Metabolic Pathway | Significance | Reference |

|---|---|---|---|

| This compound | Hydroxylation | An early, primary marker of DHCMT use, formed via CYP450-mediated oxidation. | dshs-koeln.denih.gov |

| 1this compound | Hydroxylation | Another significant hydroxylated metabolite identified in early studies. | dshs-koeln.de |

| 6beta,16-Dihydroxy-dehydrochloromethyltestosterone | Dihydroxylation | A metabolite resulting from multiple hydroxylations on the steroid nucleus. | dshs-koeln.de |

| 4-chloro-18-nor-17β-hydroxymethyl-17α-methyl-5β-androst-13-en-3α-ol (M3) | A-ring reduction and D-ring rearrangement | A crucial long-term metabolite, detectable for extended periods (e.g., up to 45 days in one study). | nih.govdshs-koeln.denih.gov |

| epiM4 (4-chloro-17α-hydroxymethyl-17β-methyl-18-nor-androsta-4,13-dien-3β-ol) | A-ring reduction and D-ring rearrangement (epimer of another metabolite) | Identified as an additional confirmatory long-term metabolite. | nih.govbiorxiv.org |

| Enzyme Family | Specific Enzyme | Primary Location | Function in Steroid Metabolism | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Liver, Intestine | The most abundant and important enzyme for metabolizing xenobiotics, including the 6β-hydroxylation of many steroids like DHCMT, cortisol, and testosterone. | wikipedia.orgmedsafe.govt.nzresearchgate.net |

| CYP3A5 | Liver | Also catalyzes 6β-hydroxylation of steroids, but generally with lower efficiency (Vmax) compared to CYP3A4 for substrates like testosterone and progesterone. | researchgate.netdrugbank.com |

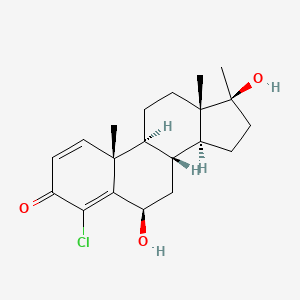

Structure

3D Structure

Properties

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17S)-4-chloro-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO3/c1-18-7-6-14(22)17(21)16(18)15(23)10-11-12(18)4-8-19(2)13(11)5-9-20(19,3)24/h6-7,11-13,15,23-24H,4-5,8-10H2,1-3H3/t11-,12+,13+,15-,18-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVLKKXLCOUHPO-MNPQAXFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CC(C4=C(C(=O)C=CC34C)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=C(C(=O)C=C[C@]34C)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043257 | |

| Record name | 6beta-Hydroxy-dehydrochloromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25486-01-5 | |

| Record name | 6beta-Hydroxy-dehydrochloromethyltestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025486015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxy-dehydrochloromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXY-DEHYDROCHLOROMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L726LN9HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Characterization Techniques for Research

Spectrometric and Chromatographic Methodologies for Structural Elucidation

The coupling of separation sciences with mass spectrometry forms the bedrock of modern metabolite analysis. These methods are indispensable for separating isomeric compounds and generating the detailed structural data required for unequivocal identification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-MS)

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of steroid metabolites like 6β-Hydroxy-dehydrochloromethyltestosterone. Due to the low volatility of steroids, a chemical derivatization step is typically required prior to analysis. The most common approach involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which enhances thermal stability and chromatographic performance. researchgate.net

Upon introduction into the mass spectrometer, typically using electron ionization (EI), the derivatized molecule undergoes predictable fragmentation, creating a mass spectrum that serves as a chemical fingerprint. The analysis of this fragmentation pattern allows for the structural characterization of the metabolite. For instance, in vitro studies using human recombinant CYP3A4 enzymes have shown that anabolic steroids like dehydrochloromethyltestosterone produce 6β-hydroxyl metabolites, which are subsequently identified as their TMS-ether derivatives by GC-MS. researchgate.net While 6β-hydroxy-dehydrochloromethyltestosterone was identified as an early metabolite, research has also focused on other, more long-term metabolites for extended detection windows. dshs-koeln.denih.gov The use of tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, making it a powerful tool for detecting trace levels of specific metabolites in complex samples. dshs-koeln.de

Table 1: Illustrative GC-MS Diagnostic Ions for Hydroxylated Steroid TMS Derivatives

| Ion Type | Description | General m/z range |

| Molecular Ion [M]⁺ | Represents the intact, derivatized molecule. | Varies by compound |

| [M-15]⁺ | Loss of a methyl group from a TMS moiety. | [M]⁺ - 15 |

| [M-90]⁺ | Loss of trimethylsilanol (B90980) (TMSOH) from a hydroxyl position. | [M]⁺ - 90 |

| Subclass-specific fragments | Ions resulting from cleavage of the steroid backbone, which can be indicative of the hydroxylation position. | Varies |

This table provides a generalized representation of fragmentation patterns for educational purposes. Actual m/z values are specific to the compound's full structure.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS, LC-MS/MS, UPLC-Q-TOF/MS)

Liquid chromatography coupled with mass spectrometry, particularly high-resolution mass spectrometry (HRMS), offers a powerful alternative to GC-MS, often negating the need for derivatization. Techniques like Ultra-Performance Liquid Chromatography (UPLC) provide rapid and highly efficient separation of metabolites prior to detection. dshs-koeln.de

LC-HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements of both the parent ion and its fragments. dshs-koeln.deresearchgate.net This capability allows for the determination of the elemental composition of a metabolite, which is a critical step in its identification. Targeted MS/MS experiments can then be performed to generate fragmentation spectra, offering further structural insights. dshs-koeln.de Research into dehydrochloromethyltestosterone metabolism has successfully utilized LC-Q-TOF systems to detect and tentatively identify numerous metabolites, confirming that hydroxylation is a primary metabolic pathway. dshs-koeln.deresearchgate.net More advanced methods also employ LC-HRMS for the direct detection of phase II metabolites, such as glucuronide conjugates, providing a more comprehensive metabolic picture. nih.gov

Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR) for Definitive Structure Confirmation

While mass spectrometry provides compelling evidence for a compound's structure, Nuclear Magnetic Resonance (NMR) spectroscopy is considered the definitive method for absolute structural elucidation and stereochemical assignment. researchgate.netnih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide a wealth of information about the molecular framework.

For 6β-Hydroxy-dehydrochloromethyltestosterone, ¹H NMR would reveal the precise chemical environment of each proton. Key diagnostic signals would include those for the angular methyl groups, olefinic protons, and the proton attached to the carbon bearing the newly introduced 6β-hydroxyl group. The coupling constants between adjacent protons help to establish their spatial relationships. rsc.org ¹³C NMR complements this by providing the chemical shift of each carbon atom, confirming the presence and location of the hydroxyl group. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure. rsc.org

Methodological Developments in Metabolite Profiling and Identification in Research Samples

The study of dehydrochloromethyltestosterone metabolism has evolved significantly with advances in analytical technology. Early research successfully identified primary phase I metabolites, including 6β-Hydroxy-dehydrochloromethyltestosterone. dshs-koeln.de However, the primary focus of methodological development has been to extend the window of detection.

This has led to a shift from identifying the most abundant metabolites to searching for those that persist for longer periods. The implementation of highly sensitive GC-MS/MS and, more recently, LC-HRMS techniques has been instrumental in this effort. dshs-koeln.deresearchgate.net These advanced methods have enabled researchers to discover and characterize novel long-term metabolites, some of which are detectable for many days or even weeks post-administration in research settings. dshs-koeln.denih.govresearchgate.net This progression from targeting early biotransformation products to identifying long-lived, structurally modified metabolites represents a significant methodological advancement in the field.

Application of Stable Isotope Tracers in Metabolic Fate and Fragmentation Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of a compound and to aid in structural elucidation. nih.gov In this approach, a parent compound like dehydrochloromethyltestosterone is synthesized with one or more atoms replaced by a heavy stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

When this labeled compound is introduced into a metabolic system, its metabolites can be easily distinguished from the endogenous background by their unique mass in a mass spectrometer. sigmaaldrich.com The characteristic mass shift between the labeled and unlabeled compound creates a "doublet" of peaks, which is a clear indicator of a drug-related substance. This method is invaluable for mapping metabolic pathways and confirming that a suspected metabolite, such as 6β-Hydroxy-dehydrochloromethyltestosterone, originates from the administered parent drug. Furthermore, analyzing the fragmentation patterns of these labeled metabolites in MS/MS experiments can provide definitive information on the origin of each fragment ion, which is crucial for confirming fragmentation mechanisms and elucidating the structures of unknown metabolites. nih.govdntb.gov.ua

Molecular and Cellular Investigations of Biological Activity

Receptor Binding Studies in Recombinant Systems (e.g., Androgen Receptor Ligand Binding Domain)

The biological actions of androgenic steroids are primarily mediated through their interaction with the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily endocrine-abstracts.org. Upon ligand binding, the AR translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes nih.govnih.gov. The ligand-binding domain (LBD) of the AR is a critical region that interacts with steroid hormones and other xenobiotic molecules endocrine-abstracts.org.

Specific quantitative binding data, such as the binding affinity (Kd) or inhibitory concentration (IC50), for 6beta-Hydroxy-dehydrochloromethyltestosterone with the androgen receptor are not detailed in the available scientific literature. However, the methodologies for determining such interactions are well-established. Cell-based reporter gene assays are commonly employed to screen compounds for AR bioactivity nih.gov. These assays typically use a cell line expressing the AR and a reporter gene (like luciferase or β-galactosidase) under the control of an ARE nih.gov. An active compound will bind to the AR, trigger the transcriptional machinery, and result in a measurable signal from the reporter gene nih.gov.

Furthermore, competitive binding assays are used to determine the relative binding affinity of a compound. In these assays, a radiolabeled or fluorescently-labeled androgen, such as methyltrienolone (B1676529) (R1881) or dihydrotestosterone (B1667394) (DHT), is used as the primary ligand acs.orgoup.comnih.gov. The ability of an unlabeled test compound, like this compound, to displace the labeled ligand from the AR LBD is measured, allowing for the calculation of its relative binding affinity nih.govhoustonmethodist.org. The structural modifications inherent in this compound compared to its parent compound—specifically the addition of a hydroxyl group at the 6β position—would be expected to alter its binding characteristics, potentially affecting its affinity and the conformational state of the receptor upon binding.

Enzyme Modulation and Inhibition Studies in vitro

The biotransformation of anabolic androgenic steroids is heavily reliant on the activity of cytochrome P450 (CYP450) enzymes, which are responsible for a variety of oxidative reactions, including hydroxylation fu-berlin.dewada-ama.org. The compound this compound is itself a product of phase-I metabolism of dehydrochloromethyltestosterone (DCMT, also known as Oral Turinabol), specifically through 6β-hydroxylation nih.gov.

Studies using recombinant human CYP enzymes have shown that CYP3A4 is the primary enzyme responsible for the 6β-hydroxylation of various anabolic steroids, including testosterone (B1683101) and the parent compound of the subject molecule, 4-chloro-1,2-dehydro-17α-methyltestosterone nih.govnih.gov. In contrast, CYP2C9 did not produce 6β-hydroxy metabolites, and CYP2B6 only produced trace amounts with certain steroids nih.gov. This suggests a high degree of selectivity within the active site of the CYP3A4 enzyme for the 3-keto-4-ene steroid structure, leading to selective hydroxylation at the 6β position nih.gov.

Beyond its formation, the parent compound DCMT has been shown to modulate the activity of other steroidogenic CYP enzymes. In vitro studies have demonstrated that DCMT can inhibit the natural function of CYP11A1, CYP11B1, and CYP11B2, enzymes critical for the biosynthesis of endogenous steroid hormones biorxiv.org. The extent of inhibition is dependent on the enzyme's affinity for the steroid biorxiv.org. Given that many steroids can act as inhibitors of various CYP isoforms, it is plausible that this compound could also interact with and potentially inhibit these or other CYP enzymes, thereby influencing the metabolism of other endogenous or xenobiotic compounds wada-ama.orgresearchgate.net. Time-dependent inhibition (TDI) and direct, reversible inhibition are two common mechanisms by which compounds can affect CYP450 activity solvobiotech.com.

| Enzyme | Interaction with Dehydrochloromethyltestosterone (Parent Compound) | Reference |

|---|---|---|

| CYP3A4 | Catalyzes 6β-hydroxylation to form this compound. | nih.gov |

| CYP11B1 | Inhibited by the parent compound; Dissociation constant (Kd) of 17.7 µM. | biorxiv.org |

| CYP11B2 | Strongly inhibited by the parent compound; Dissociation constant (Kd) of 5.4 µM. | biorxiv.org |

| CYP11A1 | Inhibited by the parent compound; No observable binding spectra emerged in spectroscopic assays. | biorxiv.org |

| Microsomal Steroid Hydroxylases | Did not convert the parent compound in one study. | biorxiv.org |

Cellular Assays for Investigating Molecular Mechanisms (e.g., T-cell Proliferation, Reactive Oxygen Species Production)

Cellular assays provide a functional context to molecular interactions, revealing the downstream consequences of a compound's activity. Key areas of investigation for steroids include their effects on immune cells and cellular stress pathways.

Reactive Oxygen Species (ROS) Production: Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that are natural byproducts of oxygen metabolism nih.govwikipedia.orgmdpi.com. While they play roles in cellular signaling, excessive ROS production leads to oxidative stress, which can damage lipids, proteins, and DNA wikipedia.org. Androgens and their metabolites can influence ROS production nih.govnih.gov. Specifically, the testosterone metabolite 6β-hydroxytestosterone has been shown to contribute to hypertension and associated cardiac damage by increasing NAD(P)H oxidase activity and subsequent ROS generation nih.gov. Given the structural similarity, it is plausible that this compound could also modulate cellular redox status by interacting with enzymatic sources of ROS like NAD(P)H oxidase or by influencing mitochondrial function nih.gov. The metabolism of xenobiotics by cytochrome P450 enzymes can itself be a source of ROS production nih.gov.

T-cell Proliferation: Steroids are well-known modulators of the immune system. Glucocorticoids, for instance, can inhibit T-cell proliferation and function, primarily by blocking the transcription of key cytokines like Interleukin-2 (IL-2) nih.govresearchgate.net. While anabolic steroids are distinct from glucocorticoids, they can also exert immunomodulatory effects. Some studies suggest that steroidogenesis within T-cells can suppress anti-tumor immunity researchgate.net. Although direct studies on the effect of this compound on T-cell proliferation are lacking, standard cellular assays could be employed to investigate this. Such assays would typically involve isolating peripheral blood mononuclear cells (PBMCs), stimulating T-cell proliferation with mitogens, and then measuring the rate of proliferation in the presence of the test compound to determine if it has an inhibitory or stimulatory effect nih.gov.

Structure-Activity Relationships of 6beta-Hydroxylated Steroids at the Molecular Level

The parent molecule, dehydrochloromethyltestosterone, has several key features: a C1-C2 double bond, a chlorine atom at C4, and a methyl group at C17α biorxiv.orgwikipedia.org. The introduction of a double bond between C1 and C2 is known to increase metabolic stability against enzymes like 5α-reductase, which can enhance the anabolic-to-androgenic ratio wikipedia.org. The chlorine atom at C4 can also reduce or prevent 5α-reduction and aromatization wikipedia.org.

The addition of a hydroxyl group at the 6β-position to create this compound introduces a significant structural change with several implications:

Polarity: The hydroxyl group significantly increases the polarity of the molecule. This generally leads to increased water solubility and facilitates more rapid urinary excretion, often following conjugation (e.g., glucuronidation) dshs-koeln.de. This is consistent with its role as a metabolite intended for elimination biorxiv.org.

Receptor Binding: The introduction of a polar hydroxyl group can alter the binding affinity and selectivity for the androgen receptor. The new functional group could form additional hydrogen bonds with amino acid residues in the receptor's ligand-binding pocket or, conversely, create steric hindrance that weakens the interaction. Studies on other steroids have shown that hydroxylations at various positions can significantly impact biological activity nih.govresearchgate.net.

Enzymatic Interactions: The 6β-hydroxy group can influence how the molecule fits into the active sites of metabolizing enzymes, potentially altering its subsequent biotransformation or its ability to inhibit those enzymes.

| Structural Modification on Steroid Nucleus | General Effect on Activity/Properties | Reference |

|---|---|---|

| C1-C2 double bond | Increases metabolic stability; enhances anabolic/androgenic ratio. | wikipedia.org |

| C4-substituent (e.g., Chloro group) | Reduces 5α-reduction and aromatization. | wikipedia.org |

| C17α-alkylation (e.g., Methyl group) | Confers oral bioavailability but also potential hepatotoxicity. | wikipedia.org |

| Hydroxylation (general) | Increases polarity, typically facilitating excretion. Can alter receptor binding and enzymatic interactions. | dshs-koeln.denih.gov |

| C17β-esterification | Increases lipophilicity, creating a depot effect for intramuscular injection. | wikipedia.org |

Theoretical and Computational Chemistry Approaches (e.g., Molecular Docking Simulations, Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations)

Theoretical and computational methods provide powerful tools for investigating the molecular interactions of steroids at an atomic level, offering insights that can be difficult to obtain through experimental means alone.

Molecular Docking Simulations: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein) endocrine-abstracts.orgnih.govphyschemres.org. For this compound, docking simulations could be performed using the crystal structure of the androgen receptor's ligand-binding domain endocrine-abstracts.org. This would predict the binding pose of the molecule within the pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues like Asn705, Arg752, and Thr877, which are known to be important for stabilizing androgen binding nih.gov. By comparing the calculated binding energy (docking score) of this compound with that of its parent compound and known androgens like DHT, researchers can hypothesize about its relative binding affinity and potential as an AR agonist or antagonist nih.govnih.gov.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods are advanced computational techniques that combine the accuracy of quantum mechanics (QM) for a small, critical region of a system (like the enzyme active site and the substrate) with the efficiency of molecular mechanics (MM) for the larger surrounding environment (the rest of the protein and solvent) nih.govsemanticscholar.orgrsc.org. These methods are particularly well-suited for studying enzymatic reaction mechanisms nih.gov.

In the context of this compound, QM/MM simulations could be used to model the 6β-hydroxylation reaction catalyzed by CYP3A4 rsc.orgnih.gov. Such a simulation would treat the steroid substrate and the heme cofactor of the enzyme's active site with QM, allowing for the explicit modeling of bond-breaking and bond-forming events nih.govqub.ac.uk. This approach can elucidate the detailed reaction pathway, calculate activation energy barriers, and identify the transition state structure, providing a fundamental understanding of why hydroxylation occurs with high regio- and stereoselectivity at the 6β position nih.govqub.ac.uk.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 6β-Hydroxy-dehydrochloromethyltestosterone in synthesized samples?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to validate the compound’s structure. Compare spectral data (e.g., -NMR, -NMR) with synthesized reference standards or literature-reported values. For isotopic labeling studies (e.g., deuterated analogs), ensure precise alignment of molecular formulas and fragmentation patterns .

Q. What safety protocols are critical when handling 6β-Hydroxy-dehydrochloromethyltestosterone in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines, including:

- Use of PPE (gloves, lab coats, eye protection) to prevent dermal exposure .

- Conduct experiments in well-ventilated areas or fume hoods to avoid inhalation of aerosols .

- Implement spill management protocols (e.g., immediate decontamination with water and disposal of contaminated clothing) .

Q. Which analytical techniques are suitable for quantifying 6β-Hydroxy-dehydrochloromethyltestosterone in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Optimize chromatographic conditions (e.g., C18 columns, gradient elution) and employ deuterated internal standards (e.g., 6β-Hydroxytestosterone-D3) to correct for matrix effects . Validate assays per FDA guidelines for precision, accuracy, and linearity .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite identification for 6β-Hydroxy-dehydrochloromethyltestosterone across studies?

- Methodological Answer : Synthesize and compare all plausible metabolites (e.g., 17α-methyl-17β-hydroxymethyl derivatives) to urinary excretion samples using orthogonal techniques (NMR, HR-MS, immunoassays). Cross-validate findings with in vitro metabolic models (e.g., hepatocyte incubations) and reference excretion studies . For example, a confirmed long-term metabolite of DHCMT, 4α-chloro-18-nor-17β-hydroxymethyl-17α-methyl-5α-androst-13-en-3α-ol, was structurally validated via synthesis and spectral matching .

Q. What experimental design considerations are critical for detecting long-term metabolites of 6β-Hydroxy-dehydrochloromethyltestosterone in doping control studies?

- Methodological Answer :

- Sampling : Collect urine samples over extended periods (e.g., 7–30 days post-administration) to capture metabolite persistence.

- Detection : Use targeted LC-MS/MS panels for known metabolites and untargeted metabolomics to identify novel derivatives.

- Data Analysis : Apply multivariate statistics (e.g., principal component analysis) to distinguish exogenous metabolites from endogenous steroids .

Q. How can researchers address variability in immunoassay results for 6β-Hydroxy-dehydrochloromethyltestosterone?

- Methodological Answer :

- Cross-Reactivity Testing : Validate assays against structurally similar steroids (e.g., dihydrotestosterone, testosterone) to quantify interference.

- Normalization : Establish laboratory-specific reference ranges using control populations, as inter-laboratory variability in antibody specificity can affect results .

- Confirmatory Testing : Pair immunoassays with chromatographic methods (e.g., LC-MS) to reduce false positives/negatives .

Q. What strategies optimize the synthesis of 6β-Hydroxy-dehydrochloromethyltestosterone derivatives for mechanistic studies?

- Methodological Answer :

- Stereochemical Control : Use chiral catalysts or enzymatic hydroxylation to ensure β-configuration at the 6-position.

- Purification : Employ preparative HPLC with UV detection (e.g., 240 nm for conjugated dienes) to isolate high-purity fractions.

- Characterization : Confirm regioselectivity via X-ray crystallography or NOE (nuclear Overhauser effect) experiments .

Data Analysis and Reproducibility

Q. How should researchers document experimental protocols for synthesizing 6β-Hydroxy-dehydrochloromethyltestosterone to ensure reproducibility?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Detailed Experimental Section : Include reaction conditions (solvents, temperatures, catalysts), purification steps, and yields.

- Supplementary Data : Provide raw spectral data (NMR, MS) and chromatograms in supporting information.

- Validation : Compare results with independent synthesis batches to confirm consistency .

Q. What statistical approaches are recommended for analyzing dose-response relationships in 6β-Hydroxy-dehydrochloromethyltestosterone studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.